molecular formula C47H60N4O6 B12781306 Carbamic acid, ((1S,2S)-3-((2S,5'S)-4-((1R)-2-((1,1-dimethylethyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2,3,4',5'-tetrahydro-2-(2-methylpropyl)-3,4'-dioxo-5'-(phenylmethyl)(2,3'-bi-1H-pyrrol)-5'-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester CAS No. 173091-96-8

Carbamic acid, ((1S,2S)-3-((2S,5'S)-4-((1R)-2-((1,1-dimethylethyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2,3,4',5'-tetrahydro-2-(2-methylpropyl)-3,4'-dioxo-5'-(phenylmethyl)(2,3'-bi-1H-pyrrol)-5'-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester

Cat. No.: B12781306
CAS No.: 173091-96-8
M. Wt: 777.0 g/mol
InChI Key: KGZKIRZIJFSCNJ-XSKDOPQLSA-N
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Description

Carbamic acid, ((1S,2S)-3-((2S,5’S)-4-((1R)-2-((1,1-dimethylethyl)amino)-2-oxo-1-(phenylmethyl)ethyl)-2,3,4’,5’-tetrahydro-2-(2-methylpropyl)-3,4’-dioxo-5’-(phenylmethyl)(2,3’-bi-1H-pyrrol)-5’-yl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester is a complex organic compound with a multifaceted structure. It is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate starting materials.

    Introduction of Functional Groups: Various functional groups such as hydroxyl, amino, and ester groups are introduced through specific reactions.

    Chiral Resolution: The compound’s chiral centers require careful resolution to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.

Biology

In biology, it may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly in drug design and development.

Industry

In industry, it may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in specific reactions.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its multiple functional groups allow it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic Acid Derivatives: Compounds with similar structures but different functional groups.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents.

Uniqueness

This compound’s uniqueness lies in its complex structure, multiple chiral centers, and diverse functional groups, making it a valuable subject of study in multiple scientific disciplines.

Properties

173091-96-8

Molecular Formula

C47H60N4O6

Molecular Weight

777.0 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C47H60N4O6/c1-31(2)26-47(40(53)36(29-49-47)35(42(55)51-44(3,4)5)24-32-18-12-9-13-19-32)37-30-48-46(41(37)54,27-34-22-16-11-17-23-34)28-39(52)38(25-33-20-14-10-15-21-33)50-43(56)57-45(6,7)8/h9-23,29-31,35,38-39,48-49,52H,24-28H2,1-8H3,(H,50,56)(H,51,55)/t35-,38+,39+,46+,47+/m1/s1

InChI Key

KGZKIRZIJFSCNJ-XSKDOPQLSA-N

Isomeric SMILES

CC(C)C[C@@]1(C(=O)C(=CN1)[C@@H](CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CN[C@@](C3=O)(CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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